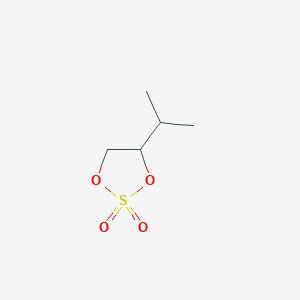
3-(1H-1,2,4-triazol-1-yl)benzoic Acid
概要
説明
3-(1H-1,2,4-triazol-1-yl)benzoic Acid is a chemical compound with the CAS Number: 167626-64-4 and a molecular weight of 189.17 . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis process involved the use of 2,4-di-(triazol-1-yl)-benzoic acid (HL) as the main ligand and terephthalic acid (TPA) as the auxiliary ligand, selecting transition metal ions with similar d10 structures as metal centers (Zn2+ and Cd2+) .Molecular Structure Analysis
The molecular structure of 3-(1H-1,2,4-triazol-1-yl)benzoic Acid is represented by the linear formula C9H7N3O2 . The InChI key is SZKWCOCFEIVCAB-UHFFFAOYSA-N .Chemical Reactions Analysis
The in situ reactions regulate the structure via changing the concentration of HDTBA during the assembly process, which in turn regulates the coordination competition between HDTBA and inorganic anions, thus generating different structures .科学的研究の応用
Pharmacological Applications
Triazoles, including 3-(1H-1,2,4-triazol-1-yl)benzoic Acid, have superior pharmacological applications . They are able to accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Antimicrobial Activity
Triazoles and their derivatives have significant antimicrobial properties . They are used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antiviral Activity
Triazoles are also known for their antiviral activities . They are used in the synthesis of drugs to combat various viral diseases .
Anticancer Activity
Triazoles have been found to exhibit anticancer properties . They are used in the development of drugs for the treatment of various types of cancer .
Anti-Inflammatory Activity
Triazoles are known for their anti-inflammatory properties . They are used in the development of drugs for the treatment of various inflammatory conditions .
Antioxidant Activity
Triazoles have been found to exhibit antioxidant properties . They are used in the development of drugs for the treatment of conditions related to oxidative stress .
Applications in Materials Science
Triazoles have important applications in materials science . They are used in the development of various materials due to their unique structural characteristics .
Applications in Agrochemicals
Triazoles also have important applications as agrochemicals . They are used in the development of various agrochemical products due to their unique properties .
作用機序
Target of Action
The primary targets of 3-(1H-1,2,4-triazol-1-yl)benzoic Acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis in the cancer cells . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme , which is crucial for its mode of action.
Biochemical Pathways
It’s clear that the compound affects the pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activities against cancer cell lines suggest that it has sufficient bioavailability .
Result of Action
The compound’s action results in the inhibition of proliferation and induction of apoptosis in cancer cells . Some of the hybrids of this compound have shown to exhibit very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWCOCFEIVCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623585 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-triazol-1-yl)benzoic Acid | |
CAS RN |
167626-64-4 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,4-triazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(1,2,4-triazol-1-yl)benzoic acid interesting for building coordination polymers?
A: 3-(1,2,4-Triazol-1-yl)benzoic acid is a versatile ligand for constructing coordination polymers due to its multiple potential coordination sites. The carboxylic acid group can bind to metal ions in various modes (monodentate, chelating, bridging), while the nitrogen atoms in the triazole ring can also participate in coordination. This flexibility allows for diverse structural motifs and properties in the resulting metal-organic frameworks. [, , ]
Q2: What types of metal ions have been successfully coordinated with 3-(1,2,4-triazol-1-yl)benzoic acid?
A: Research has demonstrated the successful coordination of 3-(1,2,4-triazol-1-yl)benzoic acid with a range of transition metals, including copper(II) [, ], manganese(II) [], cadmium(II) [], and lead(II) []. This highlights the ligand's versatility in accommodating different metal centers.
Q3: What are the potential applications of the coordination polymers derived from 3-(1,2,4-triazol-1-yl)benzoic acid?
A: The coordination polymers synthesized using 3-(1,2,4-triazol-1-yl)benzoic acid exhibit interesting properties for various applications. For example, the copper(II) coordination polymer has shown promising magnetic properties. [] Additionally, the incorporation of cadmium(II) and lead(II) resulted in materials with notable luminescent properties. [] These findings suggest potential applications in areas such as magnetic materials, sensors, and light-emitting devices.
Q4: How do researchers characterize the structure and properties of these coordination polymers?
A: A combination of techniques is employed to thoroughly characterize the coordination polymers. Single-crystal X-ray diffraction is crucial for determining the crystal structure and coordination modes. [, , , ] Various spectroscopic methods like infrared spectroscopy and UV-Vis spectroscopy provide insights into the bonding and electronic properties. Thermal analysis methods, such as thermogravimetric analysis (TGA), are used to assess the thermal stability of the compounds. [, , ] Furthermore, researchers investigate properties like magnetism and luminescence to explore potential applications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)




